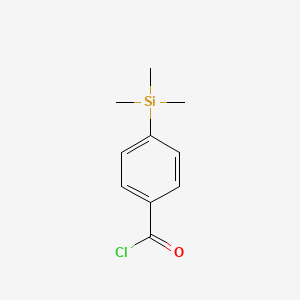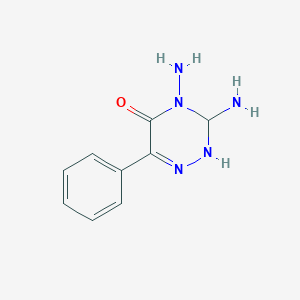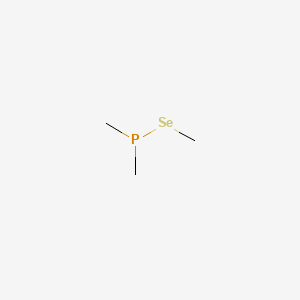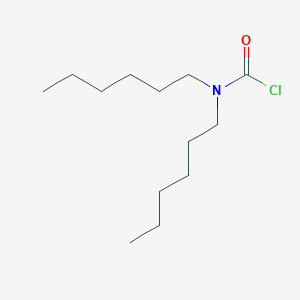
3,3'-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid: is an organosilicon compound characterized by the presence of a dioxodisiloxane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid typically involves the reaction of siloxane precursors with appropriate carboxylic acid derivatives. One common method involves the use of 1,3-dichlorodisiloxane and propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and crystallization, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane-containing compounds.
Substitution: Generation of various substituted siloxane derivatives.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and resins.
- Acts as a building block in the preparation of organosilicon compounds with tailored properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine:
- Explored for applications in medical devices and implants, leveraging its unique structural properties.
Industry:
- Utilized in the production of coatings, adhesives, and sealants, where its chemical stability and flexibility are advantageous.
作用機序
The mechanism of action of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid involves interactions at the molecular level, particularly with silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved include the formation and cleavage of siloxane bonds, which are central to its chemical behavior.
類似化合物との比較
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanoic acid
- 3,3’-(1,3-Phenylene)dipropanoic acid
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness:
- The presence of the dioxodisiloxane core distinguishes 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid from other similar compounds.
- Its unique structural features confer specific reactivity patterns and potential applications that are not observed in other related compounds.
特性
CAS番号 |
20526-40-3 |
|---|---|
分子式 |
C6H10O7Si2 |
分子量 |
250.31 g/mol |
IUPAC名 |
3-[[2-carboxyethyl(oxo)silyl]oxy-oxosilyl]propanoic acid |
InChI |
InChI=1S/C6H10O7Si2/c7-5(8)1-3-14(11)13-15(12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChIキー |
QCBGYKRBRJKQEJ-UHFFFAOYSA-N |
正規SMILES |
C(C[Si](=O)O[Si](=O)CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



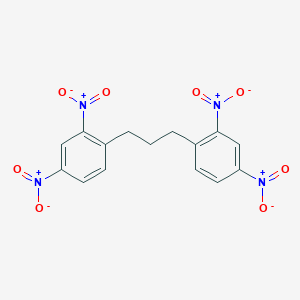
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
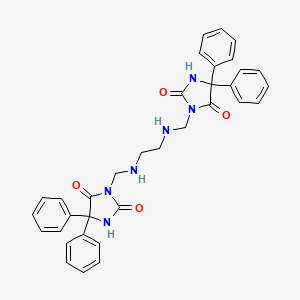
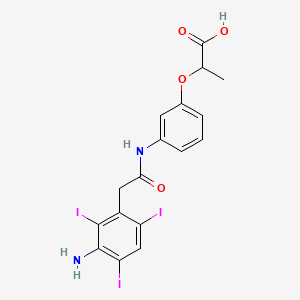

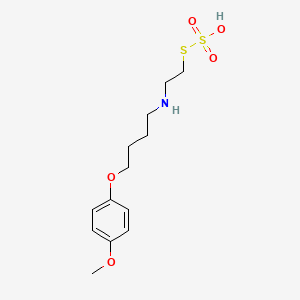
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
